molecular formula C15H13ClO B2437800 3-(2-Chlorophenyl)-1-phenylpropan-1-one CAS No. 54197-71-6

3-(2-Chlorophenyl)-1-phenylpropan-1-one

Cat. No.: B2437800
CAS No.: 54197-71-6
M. Wt: 244.72
InChI Key: MGZQKFWHPLAJHS-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-1-phenylpropan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chlorophenyl group and a phenyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-1-phenylpropan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses 2-chlorobenzoyl chloride and benzene as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction proceeds under anhydrous conditions to yield the desired ketone.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar Friedel-Crafts acylation methods. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. Solvents like dichloromethane or carbon disulfide are often used to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-1-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be employed for substitution reactions.

Major Products

    Oxidation: 3-(2-Chlorophenyl)-1-phenylpropanoic acid.

    Reduction: 3-(2-Chlorophenyl)-1-phenylpropan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Chlorophenyl)-1-phenylpropan-1-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chlorophenyl)-1-phenylpropan-1-one
  • 3-(4-Chlorophenyl)-1-phenylpropan-1-one
  • 3-(2-Bromophenyl)-1-phenylpropan-1-one

Uniqueness

3-(2-Chlorophenyl)-1-phenylpropan-1-one is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.

Properties

IUPAC Name

3-(2-chlorophenyl)-1-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO/c16-14-9-5-4-6-12(14)10-11-15(17)13-7-2-1-3-8-13/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZQKFWHPLAJHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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